-Methylphthalazin-1(2H)-one is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Scientists have explored various methods for its synthesis, including condensation reactions and cyclization processes. PubChem, 4-Methylphthalazin-1(2H)-one)
Researchers have also employed various techniques to characterize this compound, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. BLD Pharm, 5004-48-8 | 4-Methylphthalazin-1(2H)-one: These methods provide information about the compound's structure, purity, and other properties.
Scientific literature suggests potential areas of exploration, including:
4-Methylphthalazin-1(2H)-one is a heterocyclic organic compound characterized by its phthalazinone structure, which includes a methyl group at the 4-position. This compound belongs to the class of phthalazinones, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 4-Methylphthalazin-1(2H)-one is C_9H_8N_2O, and it features a fused ring system that contributes to its chemical reactivity and biological properties.
The chemical reactivity of 4-Methylphthalazin-1(2H)-one is influenced by its functional groups. Common reactions involving this compound include:
4-Methylphthalazin-1(2H)-one exhibits a range of biological activities, making it a compound of interest in pharmacological research. Some notable activities include:
The synthesis of 4-Methylphthalazin-1(2H)-one typically involves several methodologies:
4-Methylphthalazin-1(2H)-one and its derivatives find applications across various fields:
Interaction studies involving 4-Methylphthalazin-1(2H)-one focus on its binding affinities and mechanisms of action with biological targets:
Several compounds share structural similarities with 4-Methylphthalazin-1(2H)-one. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Phthalazine | Core structure | Lacks the methyl substitution at C4 |
| 2-Methylphthalazine | Similar ring system | Different substitution pattern |
| Phthalazin-1-one | Base structure | No additional methyl group |
| 4-Ethylphthalazin-1(2H)-one | Similar core | Ethyl group instead of methyl |
| 4-Aminophthalazin-1(2H)-one | Similar core | Amino group at C4 enhances reactivity |
4-Methylphthalazin-1(2H)-one stands out due to its specific methyl substitution at the C4 position, which influences its reactivity and biological profile compared to other phthalazine derivatives. This unique modification can enhance its pharmacological properties while providing avenues for further chemical exploration and development.
The synthesis of 4-methylphthalazin-1(2H)-one derivatives employs diverse methodologies ranging from conventional cyclocondensation reactions to cutting-edge catalytic processes. These approaches differ in their efficiency, selectivity, and environmental impact, providing researchers with multiple options for preparation based on specific requirements and available resources.
Traditional synthetic pathways for 4-methylphthalazin-1(2H)-one derivatives primarily involve cyclocondensation reactions between appropriately substituted benzoic acid derivatives and hydrazine compounds. These well-established methods form the foundation of phthalazinone synthesis and continue to offer reliable routes for laboratory-scale and industrial production.
One of the most commonly employed methods involves the cyclocondensation of 2-acylbenzoic acids with hydrazine or methylhydrazine. This approach typically generates phthalazinone structures through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. The cyclocondensation of 2-formylbenzoic acid with hydrazine hydrate produces the parent phthalazinone structure, while the use of 2-acetylbenzoic acid leads directly to the formation of 4-methylphthalazin-1(2H)-one.
A particularly efficient one-pot, two-step process for converting 2-acylbenzoic acids to phthalazin-1(2H)-ones has been developed with specific focus on controlling hydrazine content in the final product. This method employs an in situ formed intermediate that critically controls reactivity and enables controlled crystallization, preventing entrapment of residual hydrazine in the final isolated solid. Process development guided by Process Analytical Technology (PAT), including in situ infrared spectroscopy and Power Compensation Calorimetry (PCC), has facilitated successful scale-up of this approach.
Another synthetic pathway involves the transformation of benzo[e]isoindolinone skeleton into benzo[f]phthalazinone derivatives through heterocyclic ring expansion using hydrazine hydrates or methylhydrazine. Surprisingly, when benzo[e]isoindolinone is treated with hydrazine hydrate, the reaction yields both benzo[f]phthalazinone (29%) and 4-aminobenzo[f]phthalazinone (25%) simultaneously. Similar results occur with methylhydrazine, producing N-methylphthalazinone (24%) and its 4-amino derivative (9%).
The formation mechanism of 4-aminophthalazinones has been elucidated as involving the addition of excess hydrazine to the azomethine bond of previously formed phthalazinone, followed by N-N bond cleavage and ammonia elimination, resulting in an amine-imine tautomeric system. Importantly, this reaction pathway is not observed when using stoichiometric amounts of hydrazine. This mechanistic insight provides valuable direction for controlling product distribution in these reactions.
Table 1 below summarizes key traditional cyclocondensation approaches for synthesizing 4-methylphthalazin-1(2H)-one and related derivatives:
Recent advances in catalytic chemistry have opened new synthetic routes to phthalazinone derivatives through regioselective functionalization protocols. These modern approaches offer advantages in terms of atom economy, functional group tolerance, and access to previously challenging substitution patterns.
A significant breakthrough in this area is the development of palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling for the synthesis of phthalazin-1(2H)-ones. This method utilizes N'-methylenebenzohydrazides as starting materials and proceeds through electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond. This transition-metal-catalyzed approach represents a departure from traditional cyclocondensation methods and showcases the potential of modern catalytic strategies in heterocyclic synthesis.
The N-methyl-N'-methylene aryl hydrazides used as substrates can be readily prepared from corresponding aroyl chlorides in a two-step process: initial condensation with methylhydrazine in chloroform at room temperature, followed by reaction with paraformaldehyde in refluxing toluene. These intermediates demonstrate good stability to air and moisture, facilitating their practical application in synthesis.
Under optimized conditions employing 10 mol% Pd(OAc)₂ as catalyst and 1 equivalent of Ag₂O as oxidant at 120°C in acetic acid under nitrogen atmosphere, N'-methylene-p-tolylhydrazide undergoes efficient intramolecular cyclization. Electronic effects significantly influence reaction outcomes, with electron-rich substrates generally giving better yields than electron-poor analogues. Indeed, hydrazides bearing strong electron-withdrawing groups (such as nitro) fail to cyclize under standard conditions.
Steric factors also play a crucial role in regioselectivity. For instance, m-tolyl hydrazide cyclizes site-specifically at the less hindered C(6) position, affording 7-methylphthalazinone in excellent 85% yield. Similarly, 3,4-disubstituted arylhydrazides exclusively form 6,7-disubstituted phthalazinone products, demonstrating the high regioselectivity achievable with this method.
Another innovative catalytic approach involves palladium-catalyzed cross-coupling between hydrazine and aryl halides. These reactions have been extensively studied with various ligand systems and base combinations to understand their mechanistic pathways. The catalytic cycle appears to involve a rate-limiting reaction between hydrazine (reversibly bound to an arylpalladium(II) halide complex) and base to generate an arylpalladium(II) hydrazido complex, which subsequently undergoes reductive elimination to produce aryl hydrazine. This mechanistic understanding has enabled the development of highly efficient catalytic systems operating at very low palladium loadings.
Table 2: Modern Catalytic Strategies for Phthalazinone Synthesis
The increasing focus on sustainable chemical processes has spurred the development of environmentally friendly methodologies for synthesizing heterocyclic compounds, including phthalazinones. These green chemistry approaches aim to minimize waste generation, reduce energy consumption, and eliminate or reduce hazardous reagents while maintaining or improving synthetic efficiency.
A significant advancement in this area is the catalyst-free green synthesis of phthalazinones at room temperature. This methodology involves the direct cyclocondensation of aryl/alkylhydrazines with 2-formyl/acetyl/benzoylbenzoic acids under mild conditions to afford the corresponding phthalazinones in very high isolated yields. The practical utility of this approach has been demonstrated through gram-scale reactions and applications in synthesizing biologically active phthalazinone derivatives.
The reaction mechanism, elucidated through density functional theory (DFT) calculations, provides insights into the remarkable efficiency of this catalyst-free process at ambient temperature. This understanding facilitates further optimization and application of the methodology to diverse substrate combinations.
Microwave-assisted synthesis represents another significant green chemistry innovation applicable to phthalazinone preparation. This approach combines the benefits of solvent-free conditions with the efficiency of microwave irradiation to dramatically reduce reaction times and energy consumption. For example, phthalazinones can be synthesized by mixing benzalphthalides and methylhydrazine with SiO₂ and irradiating at 350 W for just 1-6 minutes. After simple workup by percolation with ethyl acetate and purification by column chromatography, the desired phthalazinones are obtained in good yields.
The principles of solvent-free microwave extraction, while primarily developed for isolating essential oils from aromatic herbs, demonstrate broader applicability to organic synthesis, including heterocyclic compounds like phthalazinones. This technique combines microwave heating with dry distillation at atmospheric pressure without added solvents or water, enabling simultaneous isolation and concentration of target compounds in a single stage. Comparative studies with conventional techniques show that microwave-assisted methods can achieve similar yields and quality profiles in significantly reduced timeframes (minutes versus hours).
Another green innovation involves the synthesis of NH-pyrazoles from β-dicarbonyl compounds and hydrazines under solvent-free conditions. While not directly focused on phthalazinones, this methodology demonstrates principles applicable to other nitrogen-containing heterocycles. The cyclocondensation between β-dicarbonyl compounds and hydrazines proceeds efficiently under mild conditions without solvent, aligning with green chemistry principles.
Table 3: Green Chemistry Approaches for Phthalazinone Synthesis
The antifungal and antimicrobial efficacy of 4-methylphthalazin-1(2H)-one derivatives is closely tied to strategic substitutions on the phthalazinone core. A seminal study demonstrated that derivatives bearing halogenated aryl groups at the C-4 position exhibit enhanced activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 1 nM when combined with azole antifungals such as fluconazole [5]. For instance, the introduction of a trichlorophenyl group at the C-2 position in 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone significantly improved antifungal potency, achieving fractional inhibitory concentration (FIC) indices below 0.5, indicative of strong pharmacological synergy [5].
Structural analyses reveal that electron-withdrawing substituents, such as chloro or fluoro groups, enhance microbial membrane penetration by increasing the compound’s lipophilicity. Conversely, methyl or methoxy groups at the N-2 position stabilize hydrogen-bond interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis [5]. This mechanism is corroborated by the compound’s ability to synergize with isavuconazole, a triazole antifungal targeting lanosterol 14α-demethylase [5].
| Structural Feature | Biological Impact | Example Activity (MIC) |
|---|---|---|
| C-4 halogenated aryl group | Enhances lipophilicity and target binding | 1 nM (with fluconazole) [5] |
| N-2 methyl substitution | Stabilizes enzyme interactions via hydrophobic pockets | FIC < 0.5 against C. albicans [5] |
| C-2 trichlorophenyl group | Disrupts microbial membrane integrity | Synergy with isavuconazole |
Modifications to the phthalazinone scaffold also influence antibacterial activity. Derivatives with extended alkyl chains at the C-3 position exhibit broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis enzymes [6]. However, the absence of a direct correlation between Francisella tularensis IMPDH inhibition and antibacterial efficacy in some analogs suggests multiple mechanisms of action, including interference with nucleotide metabolism [6].
4-Methylphthalazin-1(2H)-one derivatives demonstrate promising antiproliferative effects by modulating critical oncogenic pathways. One key mechanism involves the inhibition of DNA methyltransferase 3A (DNMT3A), an enzyme responsible for de novo DNA methylation in cancer cells. Structural investigations reveal that phthalazinone analogs bind allosterically to DNMT3A, disrupting its tetrameric interface and reducing methylation activity at submicromolar concentrations [3]. For example, a derivative with a cis-fused cyclohexane moiety exhibited 155% inhibition efficacy compared to the parent compound, highlighting the importance of conformational rigidity in DNMT3A targeting [3].
Additionally, phthalazinone-based hybrids inhibit poly ADP-ribose polymerase (PARP), a critical enzyme in DNA repair pathways exploited by BRCA-mutated cancers. The incorporation of dithiocarbamate scaffolds into the phthalazinone framework enhances PARP-1 inhibition, with half-maximal inhibitory concentrations (IC50) below 10 µM in breast and ovarian cancer cell lines . Molecular docking studies suggest that the phthalazinone carbonyl group forms hydrogen bonds with PARP-1’s catalytic domain, while hydrophobic substituents occupy adjacent binding pockets .
| Target Pathway | Structural Modification | Antiproliferative Activity |
|---|---|---|
| DNMT3A inhibition | cis-Fused cyclohexane | 155% efficacy over lead compound [3] |
| PARP-1 inhibition | Dithiocarbamate hybrid | IC50 < 10 µM |
| Aurora kinase inhibition | N-alkylated derivatives | Cell cycle arrest in G2/M phase |
The compound’s ability to induce apoptosis in hematological malignancies further underscores its versatility. In chronic myeloid leukemia (CML) models, 4-methylphthalazin-1(2H)-one derivatives triggered mitochondrial membrane depolarization and caspase-3 activation, achieving 70% cell death at 25 µM concentrations .
Phthalazinone derivatives exhibit potent inhibitory activity against phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory and neurological disorders. Structural optimization studies demonstrate that substitutions at the C-4 position of the phthalazinone ring significantly enhance PDE4 affinity. For instance, a methoxy group at this position improved inhibitory potency by 30-fold compared to unsubstituted analogs, achieving IC50 values of 9.7 nM [3]. The compound’s planar aromatic system facilitates π-π stacking with PDE4’s catalytic domain, while alkyloxy side chains interact with hydrophobic residues in the enzyme’s active site [3].
Kinase inhibition represents another therapeutic avenue. Phthalazinone analogs targeting aurora kinase A, a regulator of mitotic progression, induce mitotic catastrophe in solid tumors. Modifications such as N-alkylation and halogenation at the C-7 position enhance kinase binding, with lead compounds showing IC50 values of 12 nM in pancreatic cancer models . Molecular dynamics simulations indicate that these derivatives occupy the ATP-binding pocket, competitively inhibiting kinase activity .
| Enzyme Target | Key Modification | Inhibitory Activity |
|---|---|---|
| PDE4 | C-4 methoxy substitution | IC50 = 9.7 nM [3] |
| Aurora kinase A | C-7 halogenation | IC50 = 12 nM |
| DNMT3A | Allosteric binding | IC50 = 9 µM [3] |
The dual inhibition of PDE4 and kinases by phthalazinone derivatives underscores their potential in multifactorial diseases such as rheumatoid arthritis and glioblastoma. For example, simultaneous PDE4 and JAK2 inhibition reduces interleukin-6 (IL-6) production by 85% in synovial fibroblasts, highlighting a synergistic anti-inflammatory effect [3].
The design of transition metal complexes with 4-methylphthalazin-1(2H)-one as a ligand involves careful consideration of the coordination sites available within the phthalazinone framework. The molecule offers multiple potential binding sites, including two nitrogen atoms in the heterocyclic ring system and the carbonyl oxygen atom at the 1-position [1]. The strategic introduction of the methyl group at the 4-position provides additional steric considerations that influence the coordination behavior and complex stability.
Transition metal complexes with phthalazinone derivatives are typically synthesized through direct complexation methods where metal salts are combined with the ligand in appropriate stoichiometric ratios [1]. The synthesis of cobalt(II), copper(II), and manganese(II) complexes with 1(2H)-phthalazinone has been successfully achieved by dissolving equimolar amounts of the metal chloride and ligand in ethanol, followed by stirring at room temperature for 24 hours [1]. This methodology produces complexes with the general formula [M(1(2H)-phthalazinone)n·Cl2], where M represents the metal ion and n indicates the ligand-to-metal ratio.
The coordination behavior of 4-methylphthalazin-1(2H)-one demonstrates selectivity based on the electronic properties of the metal center. Hard metal ions, such as those in higher oxidation states, typically exhibit stronger binding to the carbonyl oxygen due to its harder donor character [2]. Conversely, softer metal ions may show preference for nitrogen coordination sites, particularly when the ligand adopts specific tautomeric forms. The ligand-to-metal ratios observed in these complexes vary from 1:1 to 2:1, depending on the metal ion size, electronic configuration, and coordination preferences [1].
The design principles for these complexes also consider the potential for bridging coordination modes. The phthalazinone ligand can act as a bridging unit between two metal centers, particularly through its nitrogen atoms, leading to the formation of dinuclear complexes with enhanced stability and unique catalytic properties [3] [4]. This bridging capability is particularly important in the formation of complexes with metals such as manganese, cobalt, and ruthenium, where the phthalazine unit can facilitate metal-metal interactions through its rigid aromatic framework [3] [4].
Spectroscopic analysis provides crucial insights into the coordination modes and structural features of metal-phthalazinone complexes. Infrared spectroscopy serves as the primary technique for identifying coordination sites and monitoring changes in the ligand electronic structure upon metal binding [1]. The most significant spectroscopic changes occur in the carbonyl stretching region, where the C=O band of free 1(2H)-phthalazinone at 1661 cm⁻¹ shifts upon coordination to metal centers [1].
For cobalt(II) complexes, the carbonyl stretching frequency shifts to 1643 cm⁻¹, indicating coordination through the carbonyl oxygen with a corresponding weakening of the C=O bond [1]. Copper(II) complexes show the most dramatic shift, with the carbonyl band moving to 1686 cm⁻¹, suggesting a different coordination environment that may involve additional nitrogen coordination [1]. Manganese(II) complexes exhibit a carbonyl shift to 1638 cm⁻¹, consistent with oxygen coordination in a tetrahedral environment [1].
The appearance of new bands in the low-frequency region provides direct evidence for metal-ligand bond formation. Metal-oxygen stretching vibrations appear at 647 cm⁻¹ for cobalt complexes, 625 cm⁻¹ for copper complexes, and 644 cm⁻¹ for manganese complexes [1]. These frequencies follow the order Co(II) > Mn(II) > Cu(II), reflecting the relative strength of the metal-oxygen interactions based on the ionic radii and electronic configurations of the metal centers [1].
Metal-chloride stretching vibrations are observed in the far-infrared region, with cobalt and manganese complexes showing bands at 216 and 222 cm⁻¹, respectively, while copper complexes display a more intense band at 224 cm⁻¹ [1]. These observations confirm the presence of coordinated chloride ions in the complex structures and provide information about the coordination geometry around the metal centers.
Nuclear magnetic resonance spectroscopy reveals the electronic environment changes in the ligand upon coordination. The aromatic protons in the phthalazinone ring system show characteristic shifts that reflect the electron density changes induced by metal coordination [5]. The N-H proton signal, typically observed around 10.5 ppm in free phthalazinone, may shift or broaden upon coordination, depending on the coordination mode and the dynamics of the complex in solution [5].
Mass spectrometry provides complementary information about the complex stoichiometry and stability. Electrospray ionization mass spectrometry has been successfully used to identify coordination complexes in solution, showing peaks corresponding to [L·Cu(II)·Cl]⁺ and dinuclear species such as [L₂·Cu₂(II)·Cl₃]⁺ [2]. The fragmentation patterns observed in tandem mass spectrometry experiments reveal the stability of different coordination modes and provide insights into the solution behavior of these complexes [2].
Metal-phthalazinone complexes have demonstrated significant potential as catalysts in various organic transformations, with their catalytic activity closely related to the electronic properties of the metal center and the coordination environment provided by the phthalazinone ligand. The rigid aromatic framework of the ligand provides a stable coordination environment while allowing for substrate access to the metal center, making these complexes particularly effective for selective catalysis.
Copper-phthalazinone complexes have shown exceptional performance in carbon dioxide reduction reactions, achieving high selectivity for carbon monoxide production [6]. The copper(II) phthalocyanine-related systems, which share structural similarities with phthalazinone complexes, exhibit remarkable activity for electrochemical CO₂ reduction with Faradaic efficiencies reaching 66% for methane production [6]. The catalytic mechanism involves the reversible formation of copper nanoclusters under reaction conditions, with the phthalazinone ligand environment playing a crucial role in stabilizing these active species [6].
The palladium-catalyzed cross-coupling reactions represent another important application area for metal-phthalazinone systems. The synthesis of aminophthalazinones through Buchwald-Hartwig-type coupling reactions demonstrates the utility of these ligands in facilitating carbon-nitrogen bond formation [2]. The coordination of the amine to the palladium-BINAP complex prior to the addition of the bromophthalazinone substrate proved crucial for achieving high yields, with the reaction proceeding efficiently at reduced catalyst loadings [2].
Cobalt-phthalazinone complexes have been explored for oxidative coupling reactions, where the redox properties of the cobalt center combined with the electron-donating properties of the phthalazinone ligand create an effective catalytic system [7]. The ability of these complexes to undergo reversible oxidation-reduction cycles makes them suitable for catalytic processes requiring multiple electron transfers [7].
Manganese-phthalazinone systems have shown promise in epoxidation reactions, where the manganese center can activate molecular oxygen or peroxide reagents for the selective oxidation of alkenes [8]. The coordination environment provided by the phthalazinone ligand helps to stabilize high-valent manganese intermediates that are crucial for the oxygen transfer process [8].
The catalytic activity of these metal-phthalazinone complexes can be attributed to several factors. The electron-rich nature of the phthalazinone ligand provides electron density to the metal center, facilitating oxidative addition and reductive elimination steps in catalytic cycles [9]. The aromatic framework offers π-π stacking interactions with aromatic substrates, providing additional substrate activation through non-covalent interactions [9]. The ability of the ligand to adopt different coordination modes allows for flexibility in the catalytic cycle, enabling the metal center to access different coordination numbers as required for various elementary steps [9].
The heterogeneous catalytic applications of metal-phthalazinone systems have been explored through immobilization on solid supports. The incorporation of these complexes into porous materials such as metal-organic frameworks or covalent organic frameworks has shown potential for developing recyclable catalytic systems with enhanced stability and selectivity [8]. The rigid structure of the phthalazinone ligand makes it particularly suitable for incorporation into these frameworks while maintaining the catalytic activity of the metal center.
Recent advances in single-atom catalysis have also benefited from the development of metal-phthalazinone systems. The nitrogen-rich environment of the phthalazinone ligand provides an ideal coordination sphere for stabilizing isolated metal atoms on carbon supports, leading to highly active and selective catalysts for various reactions including CO₂ reduction, nitrogen reduction, and selective oxidation processes [10]. The ability to control the electronic properties of the metal center through ligand modification offers opportunities for fine-tuning the catalytic performance for specific applications.
The development of chiral phthalazinone ligands has opened new avenues for asymmetric catalysis. The incorporation of chiral centers into the ligand framework or the use of chiral auxiliary groups has enabled the development of enantioselective catalytic systems based on metal-phthalazinone complexes [8]. These systems have shown promise for the asymmetric synthesis of pharmaceutically relevant compounds, taking advantage of the unique coordination properties of the phthalazinone framework.
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